1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a heterocyclic compound that contains a benzothiazole ring substituted with an ethoxy group and a piperazine ring with an acetyl group
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Mode of Action
It can be inferred from related compounds that the mode of action might involve binding to the target enzyme or receptor, leading to changes in its activity .
Biochemical Pathways
Related compounds with a piperazine moiety have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophenol with ethyl bromoacetate to form 2-ethoxybenzothiazole. This intermediate is then reacted with 4-acetylpiperazine under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
2-(4-Acetylpiperazin-1-yl)pyridine-4-carbonitrile: A structurally related compound with different functional groups.
Uniqueness
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of a benzothiazole ring with an ethoxy group and a piperazine ring with an acetyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-20-12-4-5-13-14(10-12)21-15(16-13)18-8-6-17(7-9-18)11(2)19/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMUSTOMKREGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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